3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
Description
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-4-10-11-6-2-9-5(7(8)13)3-12(4)6/h5,9H,2-3H2,1H3,(H2,8,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWSCHMRBNKAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(NC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine. This reaction is typically carried out in dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, a method described in a patent involves the use of ethanol and hydrazine hydrate,
Biological Activity
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H10N4O
- Molecular Weight : 166.19 g/mol
- CAS Number : 1934260-67-9
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. A notable compound from this class was evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
The compound exhibited high potency against the A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, suggesting its potential as a c-Met kinase inhibitor at nanomolar concentrations (IC50 = 48 nM) .
Antibacterial Activity
The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has also been investigated. In vitro studies showed varying degrees of activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Compound 2e demonstrated superior antibacterial activity comparable to ampicillin . The structure-activity relationship indicated that longer alkyl chains enhanced antibacterial properties due to increased lipophilicity and cell permeability.
The biological activities of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives can be attributed to several mechanisms:
- Inhibition of Kinases : The anticancer activity is partly due to the inhibition of c-Met kinase, which is involved in tumor growth and metastasis.
- Cell Cycle Arrest : Studies indicated that these compounds induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Compounds have been shown to promote apoptosis in cancer cells through various pathways including mitochondrial dysfunction.
Case Studies
A study published in the New Journal of Chemistry highlighted the synthesis and evaluation of various triazolo[4,3-a]pyrazine derivatives for their anticancer effects . The most promising compound exhibited significant anti-tumor activity with low IC50 values across multiple cancer cell lines.
Another research effort focused on the antibacterial properties of synthesized derivatives . The findings revealed that modifications to the chemical structure could enhance antibacterial efficacy significantly.
Q & A
Basic: What are the standard synthetic routes for 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. A validated method includes:
- Step 1: Reacting 3-hydrazinopyrazin-2-one derivatives with activated carboxylic acids (e.g., via carbonyldiimidazole-mediated coupling) under reflux in anhydrous DMFA at 100°C for 24 hours .
- Step 2: Recrystallization from DMFA/i-propanol mixtures to purify the product.
Optimization Tips: - Use microwave-assisted dehydration (e.g., 20 minutes at 150°C) to accelerate cyclization and improve yields .
- Adjust stoichiometry (1.5:1 molar ratio of acid to hydrazine derivative) to minimize unreacted intermediates .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?
Answer:
Key spectral markers for structural validation include:
- ¹H NMR:
- IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) .
Methodology: - Compare experimental spectra with reference data from analogous triazolopyrazines .
Advanced: What analytical strategies resolve discrepancies in spectral data (e.g., unexpected NMR signals) during structural elucidation?
Answer:
- Contamination Check: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >0.5% .
- Dynamic NMR: Perform variable-temperature ¹H NMR to identify tautomeric or conformational equilibria (e.g., slow exchange broadening at δ 7.5 ppm) .
- 2D Experiments: HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrazine/triazole signals .
Advanced: How can researchers address regioselectivity challenges in synthesizing triazolopyrazine derivatives?
Answer:
- Chemoselective Coupling: Use Pd-catalyzed reactions (e.g., Pd(OAc)₂/Xantphos) to direct arylation to the terminal nitrogen of hydrazides, avoiding competing pathways .
- Protecting Groups: Introduce Fmoc or benzyl groups at N-7 to block undesired cyclization sites .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over intermolecular dimerization .
Advanced: What methodologies are effective for quantifying this compound and its impurities in pharmaceutical research?
Answer:
- Potentiometric Titration: Dissolve 0.250 g in acetic acid/anhydride (1:1), titrate with 0.1 M HClO₄. Uncertainty ≤0.22% .
- HPLC-UV:
- Validation: Follow ICH Q2(R1) guidelines for linearity (R² >0.999) and recovery (98–102%) .
Advanced: How can computational modeling guide the design of triazolopyrazine-based enzyme inhibitors?
Answer:
- Molecular Docking: Use AutoDock Vina to predict binding to targets like 14-α-demethylase (PDB:3LD6). Focus on hydrogen bonding with triazole N-2 and pyrazine C-6 carboxamide .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent effects (e.g., lipophilic groups at meta-phenyl positions improve PDE2 selectivity) .
- MD Simulations: Assess stability of protein-ligand complexes (RMSD <2 Å over 100 ns) .
Basic: What are the stability considerations for storing 3-methyl-triazolopyrazine-carboxamide?
Answer:
- Storage Conditions: Protect from light and moisture (RH <40%) at 2–8°C.
- Degradation Pathways: Oxidation at N-8 forms dione impurities (HPLC retention time ~12.3 minutes) .
- Stability Testing: Conduct accelerated studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
Advanced: What strategies mitigate low solubility of triazolopyrazine-carboxamides in aqueous buffers?
Answer:
- Salt Formation: Prepare hydrochloride salts (e.g., using HCl/IPA) to enhance water solubility (>50 mg/mL) .
- Co-Solvents: Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays without precipitation .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Enzyme Inhibition: Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor for diabetes research (IC₅₀ ~10 nM) .
- PDE2/10 Selectivity: Pyrido-triazolopyrazine derivatives show PDE2 inhibition (Ki <5 nM) for neurological disorder studies .
- Antifungal Activity: Triazole-thiadiazole hybrids inhibit 14-α-demethylase (MIC ~2 µg/mL against Candida spp.) .
Advanced: How can researchers validate synthetic intermediates using tandem MS and elemental analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
